molecular formula C14H9ClF4N2O B4568414 N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(3-fluorophenyl)urea

N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(3-fluorophenyl)urea

Cat. No.: B4568414
M. Wt: 332.68 g/mol
InChI Key: KJIBDUUIRRAAQS-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-N’-(3-fluorophenyl)urea is a chemical compound characterized by the presence of both chloro and trifluoromethyl groups on one phenyl ring and a fluorine atom on the other phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-N’-(3-fluorophenyl)urea typically involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 3-fluoroaniline in the presence of a suitable coupling agent. Commonly used coupling agents include carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(trifluoromethyl)phenyl]-N’-(3-fluorophenyl)urea can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for substitution reactions, and oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) for oxidation and reduction reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different functionalized compounds .

Scientific Research Applications

N-[4-chloro-3-(trifluoromethyl)phenyl]-N’-(3-fluorophenyl)urea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-N’-(3-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 3-(Trifluoromethyl)benzylamine
  • 4-Chlorobenzylamine
  • 4-Fluorobenzylamine

Uniqueness

N-[4-chloro-3-(trifluoromethyl)phenyl]-N’-(3-fluorophenyl)urea is unique due to the presence of both chloro and trifluoromethyl groups on one phenyl ring and a fluorine atom on the other phenyl ring. This unique combination of substituents imparts specific chemical and physical properties to the compound, making it valuable for various applications .

Properties

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-(3-fluorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF4N2O/c15-12-5-4-10(7-11(12)14(17,18)19)21-13(22)20-9-3-1-2-8(16)6-9/h1-7H,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJIBDUUIRRAAQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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